O-デスメチルメトクロプラミド塩酸塩

概要

説明

科学的研究の応用

O-Desmethyl Metoclopramide Hydrochloride has several scientific research applications:

作用機序

Target of Action

O-Desmethyl Metoclopramide Hydrochloride, also known as O-DESMETHYL METOCLOPRAMIDE, HYDROCHLORIDE, is an active metabolite of Metoclopramide . Its primary targets are dopamine D2 receptors and serotonin 5-HT3 receptors . These receptors play a crucial role in the regulation of nausea, vomiting, and gastric motility .

Mode of Action

O-Desmethyl Metoclopramide Hydrochloride exerts its effects by inhibiting dopamine D2 and serotonin 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) located in the area postrema of the brain . This inhibition leads to antiemetic effects . The drug also induces prokinetic effects via inhibitory actions on presynaptic and postsynaptic D2 receptors .

Biochemical Pathways

The biochemical pathways affected by O-Desmethyl Metoclopramide Hydrochloride are primarily those involved in the regulation of gastrointestinal motility and the neural transmission of nausea and vomiting signals . By inhibiting dopamine D2 and serotonin 5-HT3 receptors, the compound disrupts the normal signaling pathways, reducing nausea and vomiting and stimulating gastric emptying .

Pharmacokinetics

It is known that the parent compound, metoclopramide, is rapidly and almost completely absorbed after oral administration . The metabolism of Metoclopramide to O-Desmethyl Metoclopramide Hydrochloride is likely to involve liver enzymes, including CYP2D6

Result of Action

The molecular and cellular effects of O-Desmethyl Metoclopramide Hydrochloride’s action primarily involve the reduction of nausea and vomiting and the stimulation of gastric emptying . These effects are achieved through the inhibition of dopamine D2 and serotonin 5-HT3 receptors, disrupting the normal signaling pathways in the gastrointestinal system and the brain .

Action Environment

The action, efficacy, and stability of O-Desmethyl Metoclopramide Hydrochloride can be influenced by various environmental factors. These may include the physiological state of the patient (such as the presence of gastrointestinal disorders or the use of other medications), the patient’s genetic makeup (such as polymorphisms in the CYP2D6 gene that can affect drug metabolism ), and external factors such as diet and lifestyle.

生化学分析

Biochemical Properties

O-Desmethyl Metoclopramide Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is known to be a potent dopamine D2 receptor antagonist . The nature of these interactions is complex and involves multiple biochemical reactions.

Cellular Effects

The effects of O-Desmethyl Metoclopramide Hydrochloride on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

O-Desmethyl Metoclopramide Hydrochloride exerts its effects at the molecular level through a variety of mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . Its mechanism of action is closely related to its parent compound, Metoclopramide, which is known to cause antiemetic effects by inhibiting dopamine D2 and serotonin 5-HT3 receptors .

Temporal Effects in Laboratory Settings

The effects of O-Desmethyl Metoclopramide Hydrochloride change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

O-Desmethyl Metoclopramide Hydrochloride is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

O-Desmethyl Metoclopramide Hydrochloride is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .

準備方法

Synthetic Routes and Reaction Conditions

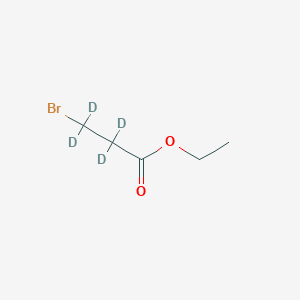

O-Desmethyl Metoclopramide Hydrochloride can be synthesized through the demethylation of Metoclopramide. The process typically involves the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane (CH2Cl2) to facilitate the reaction.

Industrial Production Methods

Industrial production of O-Desmethyl Metoclopramide Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

O-Desmethyl Metoclopramide Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted aromatic compounds.

類似化合物との比較

Similar Compounds

Metoclopramide: The parent compound, known for its antiemetic and gastroprokinetic properties.

Domperidone: Another dopamine D2 receptor antagonist with similar antiemetic effects but different pharmacokinetic properties.

Cisapride: A gastroprokinetic agent that acts on serotonin receptors, differing in its mechanism of action.

Uniqueness

O-Desmethyl Metoclopramide Hydrochloride is unique due to its specific metabolic pathway and its role as a metabolite of Metoclopramide.

特性

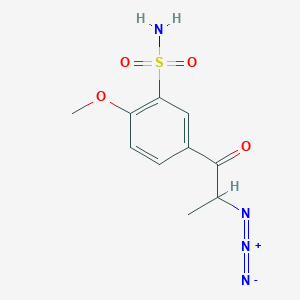

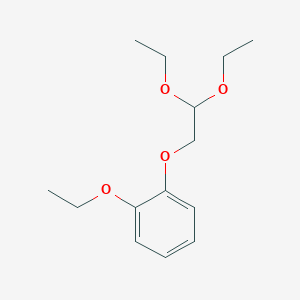

IUPAC Name |

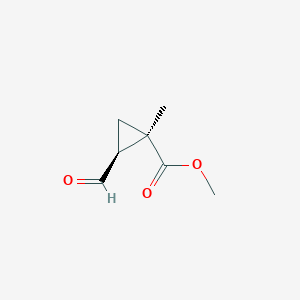

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClN3O2.ClH/c1-3-17(4-2)6-5-16-13(19)9-7-10(14)11(15)8-12(9)18;/h7-8,18H,3-6,15H2,1-2H3,(H,16,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIGWAINVIWPQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40556132 | |

| Record name | 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38059-78-8 | |

| Record name | 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,22-Dihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),5(10),6,8-pentaene-4,11,17-trione](/img/structure/B18664.png)

![1-[4-(7-Methoxy-2,2-dimethyl-3-phenylchromen-4-yl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol](/img/structure/B18702.png)